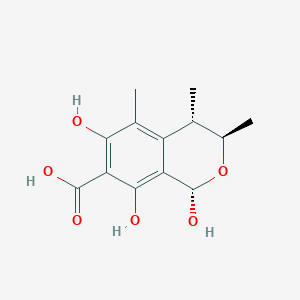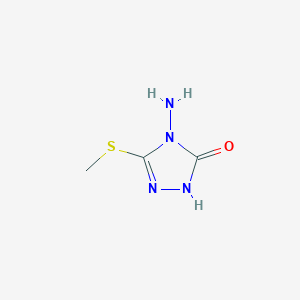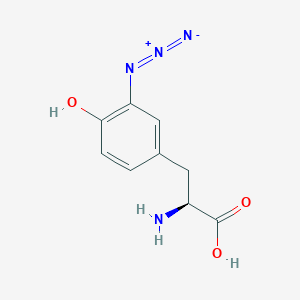
2,6-Dimethylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylmorpholine-4-carboxamide, also known as DMAC, is a cyclic amide that is widely used in scientific research. It is a colorless liquid with a faint amine odor and is soluble in water and most organic solvents. DMAC is a versatile reagent that has various applications in the fields of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 2,6-Dimethylmorpholine-4-carboxamide is not fully understood. However, it is believed to act as a Lewis base and a hydrogen bond acceptor. This compound can form complexes with metal ions and can act as a ligand in coordination chemistry. This compound can also form hydrogen bonds with polar molecules such as water and alcohols.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in scientific research. However, this compound may cause skin irritation and can be harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
2,6-Dimethylmorpholine-4-carboxamide has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. This compound is also a good solvent for polar and nonpolar compounds. It has a high boiling point and is stable under acidic and basic conditions. However, this compound has some limitations. It is not a good solvent for some organic compounds, and it can react with some functional groups such as amines and alcohols.
Future Directions
There are several future directions for the use of 2,6-Dimethylmorpholine-4-carboxamide in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. This compound can also be used as a solvent for the extraction of natural products from plants and other sources. Another potential application is in the development of new catalysts for organic reactions. This compound can also be used as a ligand in coordination chemistry and in the synthesis of new materials.
Conclusion:
In conclusion, this compound is a versatile reagent that has various applications in scientific research. It is a useful solvent, catalyst, and building block in the synthesis of organic compounds. This compound has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of this compound in scientific research, including the synthesis of new pharmaceuticals, the development of new catalysts, and the extraction of natural products.
Scientific Research Applications
2,6-Dimethylmorpholine-4-carboxamide is a useful reagent in scientific research, especially in the fields of organic chemistry, biochemistry, and medicinal chemistry. It is used as a solvent, a catalyst, and a reagent in various chemical reactions. This compound is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
properties
CAS RN |
139994-85-7 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10) |
InChI Key |
QWCPQZIITWPWQE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)N |
synonyms |
4-Morpholinecarboxamide,2,6-dimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)
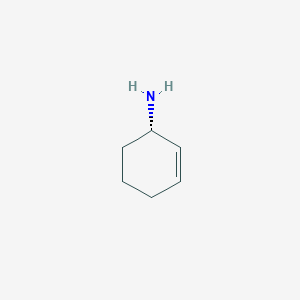
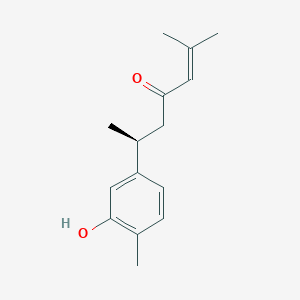
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)


![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
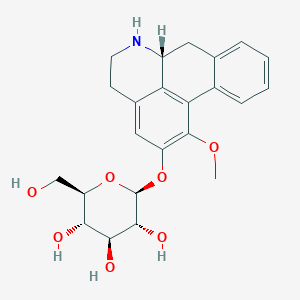
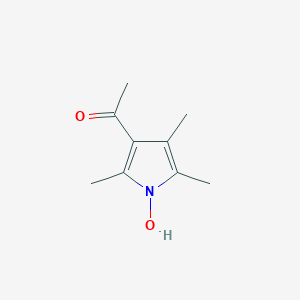
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
